molecular formula C15H12ClFN2 B12631544 2-Amino-7-fluoro-3-phenylquinoline hydrochloride CAS No. 1171733-27-9

2-Amino-7-fluoro-3-phenylquinoline hydrochloride

Cat. No.: B12631544
CAS No.: 1171733-27-9
M. Wt: 274.72 g/mol
InChI Key: FTDQSOXBJGYRDJ-UHFFFAOYSA-N
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Description

2-Amino-7-fluoro-3-phenylquinoline hydrochloride is a chemical compound with the molecular formula C15H12ClFN2 and a molecular weight of 274.72 g/mol . It is a specialty product used primarily in proteomics research . This compound is characterized by the presence of a quinoline ring system substituted with an amino group at position 2, a fluorine atom at position 7, and a phenyl group at position 3.

Preparation Methods

The synthesis of 2-Amino-7-fluoro-3-phenylquinoline hydrochloride typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the quinoline ring system. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

2-Amino-7-fluoro-3-phenylquinoline hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

2-Amino-7-fluoro-3-phenylquinoline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-7-fluoro-3-phenylquinoline hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or receptors, thereby modulating their activity. The pathways involved in its mechanism of action depend on the specific biological context in which it is used .

Comparison with Similar Compounds

2-Amino-7-fluoro-3-phenylquinoline hydrochloride can be compared with other similar compounds, such as:

    2-Aminoquinoline: Lacks the fluorine and phenyl substitutions.

    7-Fluoroquinoline: Lacks the amino and phenyl substitutions.

    3-Phenylquinoline: Lacks the amino and fluorine substitutions.

The presence of the amino, fluorine, and phenyl groups in this compound makes it unique and may confer specific properties that are advantageous for certain applications .

Properties

CAS No.

1171733-27-9

Molecular Formula

C15H12ClFN2

Molecular Weight

274.72 g/mol

IUPAC Name

7-fluoro-3-phenylquinolin-2-amine;hydrochloride

InChI

InChI=1S/C15H11FN2.ClH/c16-12-7-6-11-8-13(10-4-2-1-3-5-10)15(17)18-14(11)9-12;/h1-9H,(H2,17,18);1H

InChI Key

FTDQSOXBJGYRDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C3C=C(C=CC3=C2)F)N.Cl

Origin of Product

United States

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